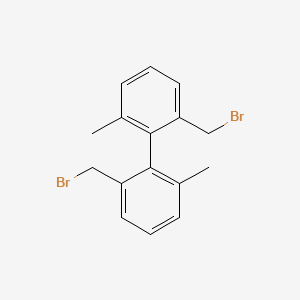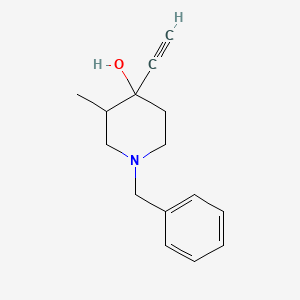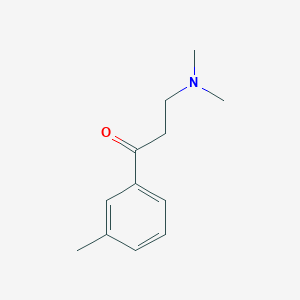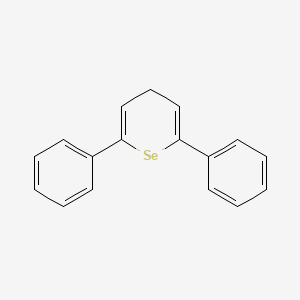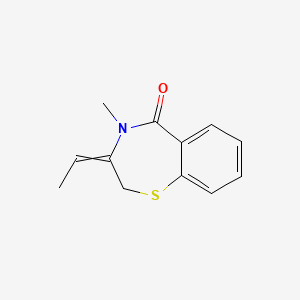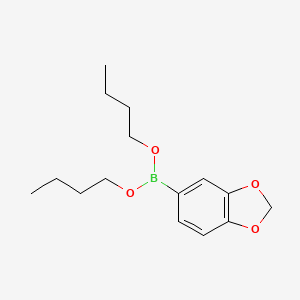![molecular formula C27H28O2SSi B14360481 Benzyl[4,5-bis(4-methoxyphenyl)thiophen-2-yl]dimethylsilane CAS No. 90298-15-0](/img/structure/B14360481.png)
Benzyl[4,5-bis(4-methoxyphenyl)thiophen-2-yl]dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl[4,5-bis(4-methoxyphenyl)thiophen-2-yl]dimethylsilane is a complex organic compound featuring a benzyl group, two methoxyphenyl groups, a thiophene ring, and a dimethylsilane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl[4,5-bis(4-methoxyphenyl)thiophen-2-yl]dimethylsilane typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl[4,5-bis(4-methoxyphenyl)thiophen-2-yl]dimethylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: N-bromosuccinimide (NBS), halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
Benzyl[4,5-bis(4-methoxyphenyl)thiophen-2-yl]dimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of Benzyl[4,5-bis(4-methoxyphenyl)thiophen-2-yl]dimethylsilane involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole: Another thiophene derivative with similar structural features.
Thiophene-based compounds: These compounds share the thiophene ring structure and exhibit similar chemical reactivity and applications.
Uniqueness
Benzyl[4,5-bis(4-methoxyphenyl)thiophen-2-yl]dimethylsilane is unique due to the presence of the dimethylsilane group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
Propriétés
Numéro CAS |
90298-15-0 |
|---|---|
Formule moléculaire |
C27H28O2SSi |
Poids moléculaire |
444.7 g/mol |
Nom IUPAC |
benzyl-[4,5-bis(4-methoxyphenyl)thiophen-2-yl]-dimethylsilane |
InChI |
InChI=1S/C27H28O2SSi/c1-28-23-14-10-21(11-15-23)25-18-26(31(3,4)19-20-8-6-5-7-9-20)30-27(25)22-12-16-24(29-2)17-13-22/h5-18H,19H2,1-4H3 |
Clé InChI |
QJXHJBKSIMUWKJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(SC(=C2)[Si](C)(C)CC3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


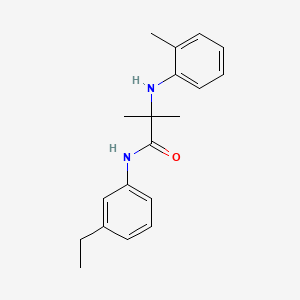
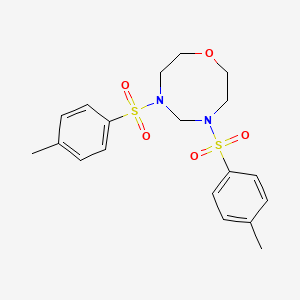
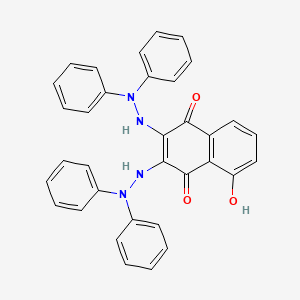
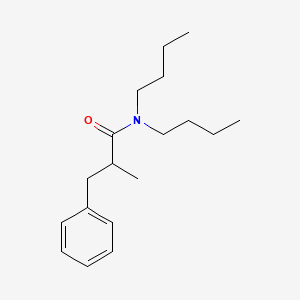
![3-[(Triethylsilyl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14360433.png)
![2-[(E)-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)amino]phenol](/img/structure/B14360438.png)
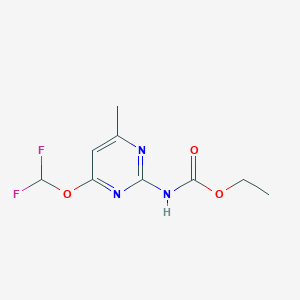
![3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B14360445.png)
